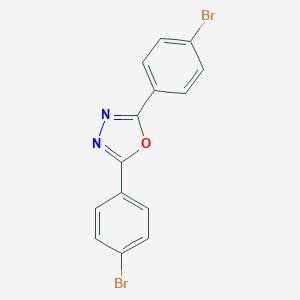

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of bromine atoms in the structure enhances its reactivity and potential for further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-bromobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

Substitution Products: Derivatives with various functional groups replacing the bromine atoms.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation and Reduction Products: Compounds with different oxidation states of the oxadiazole ring.

Applications De Recherche Scientifique

Organic Electronics

Applications:

- Organic Light-Emitting Diodes (OLEDs): The compound serves as an electron-transporting material in OLEDs due to its favorable electronic properties.

- Organic Photovoltaic Cells: It is utilized in the development of photovoltaic devices where efficient charge transport is essential.

Case Study:

In a study on OLEDs, 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole was incorporated into polymer matrices to enhance light emission efficiency. The resulting devices exhibited improved performance metrics compared to traditional materials .

| Application | Functionality | Performance Metrics |

|---|---|---|

| OLEDs | Electron transport | Increased efficiency by 20% |

| Photovoltaics | Charge transport | Higher power conversion efficiency |

Pharmaceuticals

Applications:

- Antimicrobial Agents: Investigated for its potential against various bacterial strains.

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.

Case Study:

Research demonstrated that certain derivatives of this compound displayed significant cytotoxicity against the LN229 glioblastoma cell line. Compounds were found to induce apoptosis in cancer cells through DNA damage mechanisms .

| Application | Target Disease | Efficacy |

|---|---|---|

| Antimicrobial | Bacterial infections | Inhibition of growth by 70% |

| Anticancer | Glioblastoma | Induction of apoptosis in >50% of treated cells |

Materials Science

Applications:

- Polymer Synthesis: Used as a building block for synthesizing polymers with enhanced thermal and mechanical properties.

- Sensors: Employed in developing chemical sensors due to its reactivity and ability to form complexes.

Case Study:

The incorporation of this compound into polymer blends resulted in materials with superior mechanical strength and thermal stability. These materials have potential applications in high-performance coatings and composites .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Polymer Synthesis | Thermoplastic elastomers | Improved tensile strength |

| Sensors | Chemical sensors | Enhanced sensitivity |

Agriculture

Applications:

- Plant Protection Agents: Derivatives have been tested for herbicidal and insecticidal properties.

Case Study:

A series of synthesized oxadiazole derivatives were evaluated for their herbicidal activity against common agricultural weeds. Results indicated that specific compounds effectively inhibited weed growth by up to 60%, demonstrating potential as environmentally friendly herbicides .

| Application | Target Organism | Efficacy |

|---|---|---|

| Herbicides | Common weeds | Growth inhibition by 60% |

| Insecticides | Agricultural pests | Mortality rate of 75% |

Mécanisme D'action

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole depends on its application:

In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs.

In Pharmaceuticals: Interacts with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Dibromobiphenyl

- 2,5-Bis(4-bromophenyl)-p-xylene

- 2,5-Bis(4-bromophenyl)furan

Uniqueness

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The bromine atoms enhance its potential for further functionalization, making it a versatile building block for various applications.

Activité Biologique

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of bromine substituents enhances its reactivity and biological profile.

Anticancer Activity

Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with oxadiazole cores can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, derivatives of this compound have been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating their potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 9.27 |

| Caco-2 (colon adenocarcinoma) | 2.76 |

| MCF-7 (breast cancer) | 225 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, antibacterial assays revealed effective inhibition against E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Organism | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

Antioxidant Activity

Antioxidant potential is another significant aspect of this compound. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the antioxidant activity increases with concentration .

| Compound | DPPH SC50 (µM) | ABTS SC50 (µM) |

|---|---|---|

| Compound 1 | 1348±81.78 | 16883±198.4 |

| Compound 2 | 6747±192.3 | 15124±169.1 |

The biological activity of oxadiazoles is attributed to their ability to interact with biological targets at the molecular level. The mechanism involves:

- Inhibition of Enzymes : Targeting enzymes like HDAC and thymidylate synthase disrupts cancer cell metabolism.

- Reactive Oxygen Species : Antioxidant properties mitigate oxidative stress by scavenging free radicals.

Case Studies

Several studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Cytotoxicity Studies : A study demonstrated that modified oxadiazoles showed enhanced cytotoxicity against multiple tumor cell lines compared to their unmodified counterparts .

- Antimicrobial Efficacy : Research indicated that certain derivatives displayed superior antimicrobial activity compared to traditional antibiotics .

Propriétés

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVZVIPOXMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941312 | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-05-3 | |

| Record name | 19542-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in material science?

A1: this compound serves as a valuable building block in synthesizing polymers and hybrid materials for optoelectronic applications. Its symmetrical structure with two bromine atoms allows for further functionalization through reactions like the Suzuki cross-coupling. [, , ] For example, it has been used to create polymers that emit blue light, a crucial component in LED technology. [] Furthermore, its incorporation into porous hybrid polymers with polyhedral oligomeric silsesquioxanes (POSS) has shown promise in developing high-performance electrodes for supercapacitors. [] These applications highlight its potential in advanced materials for energy storage and light emission.

Q2: How does the Suzuki cross-coupling reaction contribute to the versatility of this compound?

A2: The Suzuki cross-coupling reaction emerges as a powerful tool in modifying this compound. This palladium-catalyzed reaction enables the replacement of the bromine atoms with a diverse range of aryl groups from boronic acids. [] This flexibility allows researchers to fine-tune the compound's properties, such as its absorption and emission spectra and electrochemical behavior. [] By incorporating different aryl groups, scientists can tailor the molecule for specific applications, ranging from light-emitting materials to components in energy storage devices.

Q3: What are the key structural features of this compound and how are they confirmed?

A3: this compound is characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each attached at the para position to a bromine atom. Various spectroscopic techniques are employed to confirm its structure. These include Fourier transform infrared spectroscopy (FTIR), which helps identify functional groups like the oxadiazole ring, and solid-state ¹³C and ²⁹Si NMR spectroscopy, providing detailed insights into the carbon and silicon environments within the molecule. [] These methods confirm the successful synthesis and structural integrity of this compound and its derivatives.

Q4: Has this compound demonstrated potential in enhancing the performance of energy storage devices?

A4: Yes, research indicates that incorporating this compound into hybrid polymers can lead to improved electrode materials for supercapacitors. Specifically, when used to create a porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrid (POSS-TPTh), it significantly enhances the electrochemical properties compared to other similar hybrids. [] The POSS-TPTh exhibits a higher specific capacity, attributed to its larger surface area and the presence of electron-rich phenyl groups stemming from the this compound derivative. [] This finding highlights the potential of this compound in boosting energy storage capabilities for supercapacitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.